(R)-(-)-1-(1-Naphthyl)ethyl isocyanate
CAS No.: 42340-98-7
Cat. No.: VC1614757
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42340-98-7 |
---|---|
Molecular Formula | C13H11NO |
Molecular Weight | 197.23 g/mol |
IUPAC Name | 1-[(1R)-1-isocyanatoethyl]naphthalene |
Standard InChI | InChI=1S/C13H11NO/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m1/s1 |
Standard InChI Key | GONOHGQPZFXJOJ-SNVBAGLBSA-N |
Isomeric SMILES | C[C@H](C1=CC=CC2=CC=CC=C21)N=C=O |
SMILES | CC(C1=CC=CC2=CC=CC=C21)N=C=O |
Canonical SMILES | CC(C1=CC=CC2=CC=CC=C21)N=C=O |
Introduction
Physical and Chemical Properties
Molecular Structure and Identification
(R)-(-)-1-(1-Naphthyl)ethyl isocyanate consists of a naphthalene ring system with an isocyanate group linked through a chiral carbon that also bears a methyl substituent. The R configuration at the stereogenic center gives the compound its specific optical and chemical properties .
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₁NO |
Molecular Weight | 197.24 g/mol |
CAS Number | 42340-98-7 |
SMILES | CC@HN=C=O |
InChI | InChI=1S/C13H11NO/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m1/s1 |
InChIKey | GONOHGQPZFXJOJ-SNVBAGLBSA-N |
Alternative Names | (R)-NEI, Isocyanic acid (R)-(-)-1-(1-Naphthyl)ethyl ester, (R)-1-isocyano-1-naphthylethane |
Physical Properties
The compound exists as a colorless liquid under standard conditions and exhibits specific physical properties that are important for its handling, storage, and applications .
Physical Property | Value |
---|---|
Physical State | Colorless liquid |
Boiling Point | 106-108°C (at 0.16 mmHg) |
Flash Point | 93°C (199°F) |
Density | 1.13 g/cm³ |
Refractive Index | 1.6045 |
Optical Rotation | [α]D²⁰ = -47° (c=3.5, toluene); [α]D²⁴·¹ = -50.5° (c=27.9, benzene) |
Specific Rotation | -40 to -50° (C=5 in Toluene) |
Solubility | Freely soluble in benzene, toluene, and various dry organic solvents; reacts with water |
Spectroscopic Properties
The compound exhibits distinct spectroscopic features that aid in its identification and purity assessment. Predicted collision cross-section data for various adducts provide valuable information for mass spectrometric analysis .
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 198.09134 | 142.1 |
[M+Na]⁺ | 220.07328 | 156.3 |
[M+NH₄]⁺ | 215.11788 | 151.7 |
[M+K]⁺ | 236.04722 | 148.1 |
[M-H]⁻ | 196.07678 | 146.3 |
[M+Na-2H]⁻ | 218.05873 | 150.5 |
[M]⁺ | 197.08351 | 145.3 |
[M]⁻ | 197.08461 | 145.3 |
Synthesis and Preparation
(R)-(-)-1-(1-Naphthyl)ethyl isocyanate can be synthesized through several routes, with the most common methods starting from the corresponding chiral amine .
Synthesis from (R)-(+)-1-(1-Naphthyl)ethylamine
The compound is typically prepared from (R)-(+)-1-(1-Naphthyl)ethylamine through reaction with phosgene or through methods utilizing trichlorosilane. This approach maintains the stereochemical integrity of the chiral center while introducing the isocyanate functionality .
Alternative Synthesis Routes
An alternative synthetic route involves the Curtius rearrangement of 1-naphthoic acid derivatives. This method has been documented in the preparation of 1-naphthyl-¹⁴C-isocyanate, suggesting its potential applicability for the synthesis of the chiral variant as well .
In this approach, 1-naphthoyl chloride is treated with sodium azide, preferably under anhydrous conditions in absolute toluene, followed by Curtius rearrangement without isolating the intermediate azide. This method has shown yields of 80-85% in the synthesis of related compounds .
Applications
(R)-(-)-1-(1-Naphthyl)ethyl isocyanate serves as a versatile reagent in various fields, from pharmaceutical development to material science and agricultural chemistry .
Chiral Resolution
One of the most significant applications of this compound is as an enantiomeric resolving agent. It reacts with racemic mixtures of alcohols, thiols, sulfonamides, and amines to form diastereomeric derivatives that can be separated by chromatography or crystallization .
The ability to form diastereomers with racemic compounds makes it an invaluable tool in asymmetric synthesis and the preparation of enantiomerically pure compounds for pharmaceutical applications .
Chromatographic Applications
(R)-(-)-1-(1-Naphthyl)ethyl isocyanate is utilized in creating enantiomeric stationary phases for liquid chromatography. These chiral stationary phases enable the separation of enantiomers in analytical and preparative settings, contributing significantly to the field of chiral chromatography .
Pharmaceutical Development
The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in creating compounds with specific biological activities. Its ability to form urethane derivatives with alcohols and urea derivatives with amines makes it valuable in the preparation of pharmaceutical candidates with defined stereochemistry .
Polymer Chemistry
In polymer science, (R)-(-)-1-(1-Naphthyl)ethyl isocyanate is used in the production of isocyanate-based polymers. These polymers are essential in the manufacture of flexible foams, coatings, and adhesives, providing durability and resistance to wear .
The chiral nature of the compound allows for the preparation of polymers with specific stereochemical configurations, potentially leading to materials with unique properties and applications.
Material Science
The compound contributes to the development of advanced materials, including those with unique thermal and mechanical properties. This makes it valuable in industries such as automotive and aerospace, where specialized materials are required .
Agricultural Chemistry
(R)-(-)-1-(1-Naphthyl)ethyl isocyanate plays a role in the synthesis of agrochemicals, enhancing crop protection products that are more effective and environmentally friendly. Its chirality can be transferred to the final products, potentially improving their biological activity and selectivity .
Research Applications
In academic and industrial laboratories, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. It also serves as a reagent in the synthesis of chiral nonracemic allenes, expanding the toolkit for asymmetric synthesis .
Safety Information | Details |
---|---|
UN Number | 2206 |
Hazard Classification | Toxic if swallowed; Causes skin irritation |
Storage Temperature | 2°C to 8°C |
Protective Equipment | Skin and eye protection, ventilated fume hood |
Incompatibilities | Water, alcohols, amines, bases |
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